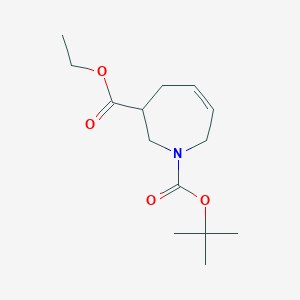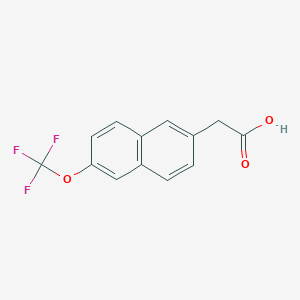
2-(Trifluoromethoxy)naphthalene-6-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)naphthalene-6-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)naphthalene-6-acetic acid typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetic acid moiety. One common method involves the use of trifluoromethoxy reagents in a nucleophilic aromatic substitution reaction with a suitable naphthalene derivative. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-6-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-6-acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)phenylacetic acid
- 2-(Trifluoromethoxy)benzyl alcohol
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)naphthalene-6-acetic acid is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This can enhance its binding affinity to certain molecular targets and increase its effectiveness in various applications .
Properties
Molecular Formula |
C13H9F3O3 |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
2-[6-(trifluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-11-4-3-9-5-8(6-12(17)18)1-2-10(9)7-11/h1-5,7H,6H2,(H,17,18) |
InChI Key |
KNMCBNTTZWBOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


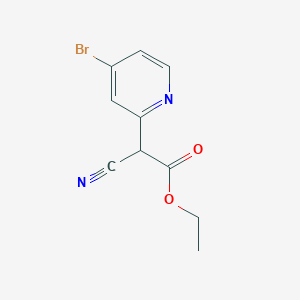



![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)

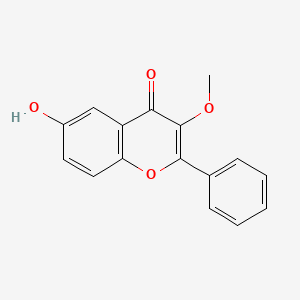

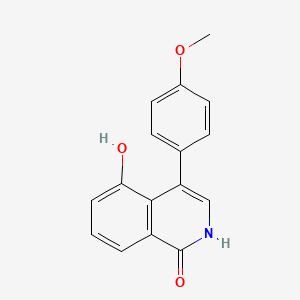
![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
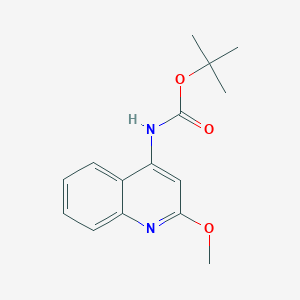
![N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide](/img/structure/B11852289.png)
![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
